molecular formula C9H15NO B2680670 4-Methoxy-1-(prop-2-yn-1-yl)piperidine CAS No. 1219606-37-7

4-Methoxy-1-(prop-2-yn-1-yl)piperidine

Cat. No.: B2680670
CAS No.: 1219606-37-7
M. Wt: 153.225
InChI Key: FYPWNSAINUKWSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-1-(prop-2-yn-1-yl)piperidine is a chemical compound with the molecular formula C9H15NO and a molecular weight of 153.23 g/mol It is a piperidine derivative, characterized by the presence of a methoxy group at the 4-position and a prop-2-yn-1-yl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1-(prop-2-yn-1-yl)piperidine typically involves the alkylation of 4-methoxypiperidine with propargyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1-(prop-2-yn-1-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkenes or alkanes .

Scientific Research Applications

4-Methoxy-1-(prop-2-yn-1-yl)piperidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methoxy-1-(prop-2-yn-1-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and prop-2-yn-1-yl groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function through hydrophobic interactions and hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-1-(prop-2-yn-1-yl)piperidine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its combination of a methoxy group and a prop-2-yn-1-yl group makes it a valuable compound for various research applications .

Properties

IUPAC Name

4-methoxy-1-prop-2-ynylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-3-6-10-7-4-9(11-2)5-8-10/h1,9H,4-8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPWNSAINUKWSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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